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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Pot-4, a promising therapeutic

agent, to its target, complement component 3 (C3). Pot-4, a synthetic peptide analog of

compstatin, is a potent inhibitor of the complement system, a crucial part of the innate immune

response. Dysregulation of the complement cascade is implicated in a variety of inflammatory

and autoimmune diseases, making C3 a key therapeutic target. This document provides a

comprehensive overview of the quantitative binding data, detailed experimental methodologies,

and the underlying signaling pathways involved in the Pot-4:C3 interaction.

Quantitative Binding Affinity Data
The binding affinity of Pot-4 for complement C3 has been characterized using various

biophysical techniques. The data presented below is for the compstatin analog 4(1MeW), which

has been identified as Pot-4. The primary method for determining these kinetic parameters is

Surface Plasmon Resonance (SPR), which allows for real-time monitoring of the binding and

dissociation events between an immobilized ligand (C3b) and an analyte (Pot-4).
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Parameter Value Method Reference

Dissociation Constant

(KD)
0.5 nM

Surface Plasmon

Resonance (SPR)
[1]

Association Rate

Constant (kon)
4.1 x 105 M-1s-1

Surface Plasmon

Resonance (SPR)
[1]

Dissociation Rate

Constant (koff)
2.0 x 10-4 s-1

Surface Plasmon

Resonance (SPR)
[1]

Inhibitory

Concentration (IC50)

~10 µM (Classical

Pathway)
Hemolytic Assay [2]

Note: The provided IC50 value is for the parent molecule, compstatin. While Pot-4 is a more

potent analog, specific IC50 values for Pot-4 from hemolytic assays were not readily available

in the reviewed literature. The subnanomolar KD value, however, indicates a very high binding

affinity.

Signaling Pathway and Mechanism of Action
The complement system can be activated through three main pathways: the classical, lectin,

and alternative pathways. All three pathways converge on the cleavage of C3 into its active

fragments, C3a and C3b, by an enzyme complex called C3 convertase. C3b plays a central

role in amplifying the complement cascade and opsonizing pathogens for phagocytosis, while

C3a is an inflammatory mediator.

Pot-4 exerts its inhibitory effect by binding directly to C3 and C3b. This binding sterically

hinders the interaction between C3 and C3 convertase, thereby preventing the cleavage of C3.

By blocking this central step, Pot-4 effectively shuts down all downstream effector functions of

the complement system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b15608559/docs?utm_src=pdf-body-img#the-binding-affinity-of-pot-4-to-complement-c3-a-technical-guide
https://www.benchchem.com/product/b15608559?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3518557/
https://experts.umn.edu/en/publications/structure-kinetic-relationship-analysis-of-the-therapeutic-comple/
https://www.benchchem.com/product/b15608559/docs#the-binding-affinity-of-pot-4-to-complement-c3-a-technical-guide
https://www.benchchem.com/product/b15608559/docs#the-binding-affinity-of-pot-4-to-complement-c3-a-technical-guide
https://www.benchchem.com/product/b15608559/docs#the-binding-affinity-of-pot-4-to-complement-c3-a-technical-guide
https://www.benchchem.com/product/b15608559/docs#the-binding-affinity-of-pot-4-to-complement-c3-a-technical-guide
https://www.benchchem.com/product/b15608559?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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